3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid
Description
3-Methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid (CAS: 1384428-26-5) is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-c]morpholinone core linked to a 3-methylbutanoic acid moiety . The triazolomorpholinone scaffold combines a triazole ring (known for metabolic stability and hydrogen-bonding capacity) with a morpholine-derived lactam, which enhances solubility and conformational rigidity. The 3-methyl substitution on the butanoic acid chain likely influences lipophilicity and steric interactions, making this compound of interest in medicinal chemistry for targeting enzymes or receptors requiring both polar and hydrophobic interactions.
Properties
CAS No. |
1384430-36-7 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-methyl-2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)butanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8(9(14)15)13-10(16)12-3-4-17-5-7(12)11-13/h6,8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
XYIPYVRMZFEAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)N2CCOCC2=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and automated synthesis techniques.
Chemical Reactions Analysis
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Scientific Research Applications
3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets. The triazolo-morpholine ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound belongs to a broader class of triazolo-fused heterocycles. Key structural analogs include:
- Triazolo-diazepines: E.g., derivatives from (e.g., 7c–7i), which replace the morpholinone with a diazepine ring.
- Triazolo-oxazines : E.g., intermediates from EP 3 532 474 B1 (), featuring a [1,4]oxazin backbone.
- Isoindole-linked analogs: E.g., 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid (), which substitutes the triazolomorpholinone with an isoindole ring.
Table 1: Core Structural Differences
Physicochemical and Spectroscopic Data
Table 2: Comparative LCMS and Yields
Key Observations :
- Triazolo-diazepines (e.g., 7c–7i) show higher molecular weights (m/z 378–394) due to aromatic substituents, whereas the target compound’s morpholinone core may reduce steric bulk.
- Methoxy and fluoro substituents on diazepines (7c–7f) improve yields (70–80%) compared to cyano or trifluoromethyl groups (65–70%) , suggesting electron-donating groups enhance synthetic efficiency.
Substituent Effects on Bioactivity
- Fluorinated Analogs : Fluorine atoms (e.g., 7c–7e) increase metabolic stability and membrane permeability, as seen in their moderate melting points (159–321°C) .
- Morpholinone vs. Diazepine: The morpholinone’s oxygen atom may enhance solubility compared to diazepine’s nitrogen, critical for oral bioavailability.
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